molecular formula C12H18BrNO B2538665 4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide CAS No. 2253632-80-1

4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide

Cat. No. B2538665
CAS RN: 2253632-80-1
M. Wt: 272.186
InChI Key: WUUAXVJGYYJXLO-KATIXKQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPHPB or 4-Methylpiperidin-3-ylphenol hydrobromide. It is a white crystalline powder that has a molecular formula of C12H18BrNO and a molecular weight of 274.18 g/mol.

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

Research on related compounds, such as zinc phthalocyanine derivatives, highlights the potential of these molecules in photodynamic therapy (PDT) for cancer treatment. The synthesized compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photosensitizers in PDT. This suggests that similar compounds, including the one , could be explored for their photophysical and photochemical properties relevant to therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structures and Hydrogen Bonding

Investigations into compounds with structural similarities to "4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide" have contributed to a deeper understanding of molecular structures and hydrogen bonding. For example, studies on bis(4-(N-methylpiperidinium)-butyrate) hydrobromide revealed insights into short O.H.O hydrogen bonds and their significance in crystal structures, providing valuable information for designing molecules with desired physical and chemical properties (Bartoszak-Adamska et al., 2009).

Catalytic Activity and Metal Complexes

The synthesis and study of metal complexes involving related compounds have shed light on their catalytic activities, including catechol oxidase models and potential applications in oxidation reactions. This area of research points to the utility of similar compounds in understanding and enhancing catalytic processes relevant to industrial and environmental applications (Merkel et al., 2005).

Corrosion Inhibition

Research on compounds with similar structures has also explored their application in corrosion inhibition, particularly for protecting metal surfaces in aggressive environments. Such studies contribute to the development of more effective corrosion inhibitors, which are crucial for extending the lifespan of metal components in various industries (Feng et al., 2020).

Phenol Derivatives in Natural Products

Investigations into phenol derivatives from natural sources, such as Stereum hirsutum, have identified compounds with potential bioactive properties. This research underscores the importance of exploring natural and synthetic phenol derivatives for their biological activities and potential applications in pharmaceuticals and nutraceuticals (Duan et al., 2015).

properties

IUPAC Name

4-[(3S,4R)-4-methylpiperidin-3-yl]phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.BrH/c1-9-6-7-13-8-12(9)10-2-4-11(14)5-3-10;/h2-5,9,12-14H,6-8H2,1H3;1H/t9-,12+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUAXVJGYYJXLO-KATIXKQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C2=CC=C(C=C2)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1C2=CC=C(C=C2)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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